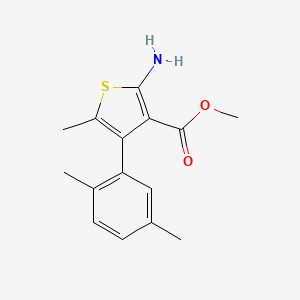![molecular formula C29H16Na2O6 B1606077 4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid CAS No. 5715-76-4](/img/structure/B1606077.png)
4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid is an organic compound that belongs to the family of polycyclic aromatic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic precursors. A common approach might include Friedel-Crafts acylation, followed by condensation and oxidation reactions under controlled conditions. Specific solvents, catalysts, and temperatures are used to optimize yields.
Industrial Production Methods: : Industrially, the compound is produced in batch processes under stringent conditions to ensure purity. This often involves high-pressure reactors and advanced purification techniques like column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: : The compound undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form quinones.
Reduction: : Reduction reactions can convert the ketone group to alcohol.
Substitution: : Electrophilic aromatic substitution reactions on the naphthalene rings.
Common Reagents and Conditions: : Reagents like potassium permanganate, hydrogen gas with palladium catalysts, and chlorinating agents are commonly used. Conditions involve precise control of pH, temperature, and pressure.
Major Products Formed: : The primary products of these reactions include quinone derivatives, reduced alcohol forms, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: : Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: : Explored in drug development for targeting specific biochemical pathways.
Industry: : Used in the production of dyes, pigments, and as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It may inhibit specific enzymatic pathways, leading to altered cellular functions. The molecular targets include various proteins involved in metabolic and signaling pathways, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Compared to other polycyclic aromatic compounds:
Similar Compounds: : Anthracene derivatives, naphthoquinones, and other substituted naphthalenes.
Uniqueness: : This compound stands out due to its unique substitution pattern, which influences its reactivity and potential biological activities.
Hopefully, this gives you a solid overview of 4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid. Let's keep diving deeper into the wonders of chemistry!
Propiedades
Número CAS |
5715-76-4 |
|---|---|
Fórmula molecular |
C29H16Na2O6 |
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
disodium;4-[(Z)-(3-carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C29H18O6.2Na/c30-26-19-12-6-4-10-17(19)21(14-23(26)28(32)33)25(16-8-2-1-3-9-16)22-15-24(29(34)35)27(31)20-13-7-5-11-18(20)22;;/h1-15,30H,(H,32,33)(H,34,35);;/q;2*+1/p-2/b25-22-;; |
Clave InChI |
YMXSSEMZYBUPOI-PJXKUKQXSA-L |
SMILES |
C1=CC=C(C=C1)C(=C2C=C(C(=O)C3=CC=CC=C32)C(=O)O)C4=CC(=C(C5=CC=CC=C54)O)C(=O)O |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/2\C=C(C(=O)C3=CC=CC=C32)C(=O)O)/C4=CC(=C(C5=CC=CC=C54)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C=C(C(=O)C3=CC=CC=C32)C(=O)O)C4=CC(=C(C5=CC=CC=C54)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1606015.png)
